molecular formula C22H19N3O5 B4085679 N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide

N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide

Cat. No. B4085679
M. Wt: 405.4 g/mol
InChI Key: ADAAXICYCWPWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide, also known as MPANB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. MPANB is a synthetic compound that belongs to the class of benzamide derivatives and has a molecular weight of 395.4 g/mol.

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are involved in the regulation of gene expression and play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been shown to have several biochemical and physiological effects, including inhibition of HDACs and LSD1, induction of cell cycle arrest and apoptosis, and modulation of gene expression. In addition, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide in lab experiments include its high potency, selectivity, and specificity towards HDACs and LSD1. N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, the limitations of using N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide in lab experiments include its complex synthesis process, high cost, and limited availability.

Future Directions

There are several future directions for the research and development of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide and its derivatives. One direction is to optimize the synthesis process of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide and its derivatives to improve their yield and reduce the cost of production. Another direction is to study the pharmacological properties of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide in different disease models to identify its potential therapeutic applications. Furthermore, the development of new derivatives of N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has shown promising results in various scientific research applications, including cancer research, drug discovery, and medicinal chemistry. In cancer research, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In drug discovery, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties. In medicinal chemistry, N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide has been studied for its potential as a therapeutic agent for various diseases, including inflammation, pain, and neurological disorders.

properties

IUPAC Name

N-[3-methoxy-4-[(2-phenylacetyl)amino]phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-30-20-14-17(23-22(27)16-8-5-9-18(13-16)25(28)29)10-11-19(20)24-21(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAAXICYCWPWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-[(2-phenylacetyl)amino]phenyl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.